![molecular formula C15H14N4O4 B2797592 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide CAS No. 2034328-06-6](/img/structure/B2797592.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Anti-inflammatory Applications
A series of novel compounds, including those structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide, have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds have shown promising anti-inflammatory effects, suggesting potential applications in treating conditions characterized by inflammation. Molecular docking studies were also performed to understand their binding affinity towards human serum albumin, indicating a mechanistic insight into their action (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticonvulsant Properties
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activities. These compounds, by fulfilling the structural requirements of a pharmacophore, showed potential as anticonvulsant agents through evaluations using maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity models in mice. This indicates that derivatives of this compound could be explored further for their anticonvulsant effects (R. Nath et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized and characterized compounds related to this compound, examining their antimicrobial and antifungal activities. For instance, the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides has been reported, with these compounds showing correlations in their antihistaminic activity based on structural and electronic features, which could indirectly suggest antimicrobial potential as well (A. R. Rao, V. Reddy, 1994). Additionally, triazole-oxadiazoles have been investigated for their antifungal and apoptotic effects against various Candida species, demonstrating the synthetic versatility of oxadiazole derivatives in generating biologically active compounds (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)6-7-16-12(20)8-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHHCYMRDCEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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